molecular formula C17H26N2O B4680122 4-ethyl-N-(1-propylpiperidin-4-yl)benzamide

4-ethyl-N-(1-propylpiperidin-4-yl)benzamide

Cat. No.: B4680122
M. Wt: 274.4 g/mol
InChI Key: DADOTNMFASHJFU-UHFFFAOYSA-N
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Description

4-ethyl-N-(1-propylpiperidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide core with an ethyl group at the 4-position and a propylpiperidinyl group attached to the nitrogen atom. Its unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(1-propylpiperidin-4-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(1-propylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, especially at the ethyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Alkylated benzamides.

Scientific Research Applications

4-ethyl-N-(1-propylpiperidin-4-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(1-propylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. It has been shown to activate hypoxia-inducible factor 1 pathways, leading to the expression of genes involved in cellular adaptation to low oxygen conditions . This activation can result in various cellular responses, including increased glycolysis, angiogenesis, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-(1-propylpiperidin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate hypoxia-inducible factor 1 pathways sets it apart from other benzamide derivatives, making it a valuable compound for research in cancer biology and other fields.

Properties

IUPAC Name

4-ethyl-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-3-11-19-12-9-16(10-13-19)18-17(20)15-7-5-14(4-2)6-8-15/h5-8,16H,3-4,9-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADOTNMFASHJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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